2-Bromo-1-phenylethanol

Beschreibung

Overview of the Chemical Compound

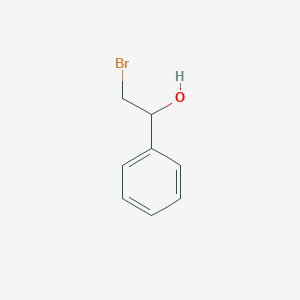

2-Bromo-1-phenylethanol is an organic compound characterized by the molecular formula C₈H₉BrO. evitachem.compharmaffiliates.com Its structure features a phenyl group and a hydroxyl (-OH) group attached to the first carbon of a two-carbon ethanol chain, with a bromine atom bonded to the second carbon. vulcanchem.comcymitquimica.com This arrangement of atoms gives the compound its distinct chemical properties and reactivity. cymitquimica.com

Typically appearing as a colorless to pale yellow liquid, this compound is soluble in many organic solvents but has limited solubility in water, a characteristic influenced by its hydrophobic phenyl group and the polar hydroxyl group. vulcanchem.comcymitquimica.com The presence of the hydroxyl group allows for hydrogen bonding, which affects its physical properties like its boiling point. cymitquimica.com The bromine atom is a key functional group, making the compound a useful intermediate in various chemical reactions, particularly nucleophilic substitutions. cymitquimica.comsmolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrO pharmaffiliates.comchemnet.com |

| Molecular Weight | 201.06 g/mol evitachem.comvulcanchem.com |

| CAS Number | 2425-28-7 evitachem.compharmaffiliates.com |

| Appearance | Colorless to pale yellow liquid vulcanchem.com |

| Density | 1.503 g/cm³ vulcanchem.comchemnet.com |

| Boiling Point | 261.6°C at 760 mmHg vulcanchem.comchemnet.com |

| Flash Point | 135.6°C vulcanchem.comchemnet.com |

Chirality and Enantiomeric Forms

A critical feature of the this compound molecule is its chirality. The carbon atom bonded to both the hydroxyl group and the phenyl group is a stereogenic center. vulcanchem.com This gives rise to two distinct, non-superimposable mirror-image forms known as enantiomers: (R)-2-Bromo-1-phenylethanol and (S)-2-Bromo-1-phenylethanol. evitachem.comvulcanchem.comsmolecule.com

These enantiomers share identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light, a property known as optical activity. vulcanchem.comsmolecule.com One enantiomer rotates light in a clockwise (+) direction, while the other rotates it in a counter-clockwise (-) direction. smolecule.com This stereoisomerism is significant in biochemistry and pharmaceutical synthesis, as the biological activity of the enantiomers can differ substantially. vulcanchem.com For instance, studies on halohydrin dehalogenase enzymes have shown high enantioselectivity, with a preference for the (R)-enantiomer of a similar substrate. bocsci.com

Table 2: Enantiomeric Forms of this compound

| Enantiomer | CAS Number | Optical Rotation |

|---|---|---|

| (R)-2-Bromo-1-phenylethanol | 73908-23-3 scbt.com | (-) vulcanchem.com |

| (S)-2-Bromo-1-phenylethanol | 199343-14-1 cymitquimica.comchemnet.com | (+) vulcanchem.comprepchem.com |

Historical Context and Early Research

While a specific date for the initial discovery of this compound is not clearly documented, its synthesis is intrinsically linked to the broader development of halohydrin chemistry. smolecule.com Early methods for creating bromohydrins, the class of compounds to which it belongs, involved reacting alkenes like styrene with a source of bromine in an aqueous solution. smolecule.com A common synthetic route involves the ring-opening of styrene oxide with hydrogen bromide (HBr). vulcanchem.com

Early research focused on utilizing this compound as a versatile building block in organic synthesis. vulcanchem.comsmolecule.com Its value stems from its defined stereochemistry and the reactivity of its functional groups. Researchers have used it as a chiral precursor to synthesize more complex molecules with specific three-dimensional structures. smolecule.com For example, a 2005 study in Biochemistry investigated the kinetic mechanism and enantioselectivity of the enzyme halohydrin dehalogenase using a derivative, p-nitro-2-bromo-1-phenylethanol, as a model substrate to understand how the enzyme processes such compounds. bocsci.com Other research has explored its use in the synthesis of chiral 1,2-diarylethanols. smolecule.com The synthesis of the (S)-enantiomer was achieved by the asymmetric reduction of 2-bromo-acetophenone, yielding a product with a high optical purity. prepchem.com

Eigenschaften

IUPAC Name |

2-bromo-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHHEUQBMDBSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941844 | |

| Record name | 2-Bromo-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2425-28-7, 199343-14-1 | |

| Record name | α-(Bromomethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Bromomethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(bromomethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 2-bromo-1-phenylethanol

Traditional Synthetic Routes

Bromination of 1-Phenylethanol

A primary and widely utilized method for synthesizing 2-bromo-1-phenylethanol is the direct bromination of 1-phenylethanol. evitachem.com This approach involves the substitution of the hydroxyl group with a bromine atom.

The bromination of 1-phenylethanol can be carried out using various brominating agents under specific reaction conditions. evitachem.com Phosphorus tribromide (PBr₃) is a frequently employed reagent for this transformation. commonorganicchemistry.comwikipedia.org The reaction is typically performed in an inert solvent, such as dichloromethane, at reduced temperatures to control the reaction's exothermicity and minimize the formation of side products.

Another approach involves the use of bromine in the presence of a suitable solvent. smolecule.com Additionally, N-bromosuccinimide (NBS) can be used, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, particularly when starting from phenylethanol in an inert solvent like carbon tetrachloride at room temperature. vulcanchem.com A system of hydrogen peroxide and aqueous hydrobromic acid has also been reported for the synthesis of α-monobromo ketones from secondary benzylic alcohols. researchgate.net

Interactive Data Table: Reagents and Conditions for Bromination of 1-Phenylethanol

| Reagent | Solvent | Temperature | Notes |

| Phosphorus tribromide (PBr₃) | Dichloromethane | Low temperatures | Commonly used for converting primary and secondary alcohols to alkyl bromides. commonorganicchemistry.comwikipedia.org |

| Bromine (Br₂) | Dichloromethane | -50 °C | Direct bromination. acs.org |

| N-Bromosuccinimide (NBS) | Carbon tetrachloride | Room temperature | Often used with a radical initiator. vulcanchem.com |

| H₂O₂ / HBr(aq) | Acetonitrile, Water, etc. | 60-70 °C | Primarily for oxidation-bromination to α-bromoketones. researchgate.net |

Regioselectivity and Stereochemical Considerations

The bromination of 1-phenylethanol is a regioselective reaction, meaning the bromine atom selectively replaces the hydroxyl group at the benzylic position. nih.govresearchgate.net When using reagents like phosphorus tribromide, the reaction with a chiral alcohol typically proceeds through an Sₙ2 mechanism. commonorganicchemistry.comwikipedia.orgbyjus.com This mechanism results in an inversion of the stereochemical configuration at the chiral carbon center. wikipedia.orgmasterorganicchemistry.com Therefore, if a specific enantiomer of 1-phenylethanol is used as the starting material, the corresponding enantiomer of this compound with the opposite configuration will be the major product. wikipedia.org The stereospecificity of a reaction is where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com

Acid-Catalyzed Ring-Opening of Styrene Oxide

An alternative synthetic route to this compound involves the ring-opening of styrene oxide. vulcanchem.com This reaction is typically catalyzed by an acid. vulcanchem.com

Under acidic conditions, the epoxide ring of styrene oxide is protonated, forming a more reactive intermediate. researchgate.netchegg.com The bromide ion, acting as a nucleophile, then attacks one of the carbon atoms of the epoxide ring. vulcanchem.com The attack preferentially occurs at the more substituted carbon atom (the benzylic position) due to the greater stabilization of the partial positive charge at this position. stackexchange.com This electrophilic addition follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon. msu.edu The reaction is highly regioselective, leading to the formation of this compound. researchgate.net

When racemic styrene oxide is used as the starting material, the acid-catalyzed ring-opening will result in a racemic mixture of this compound. vulcanchem.com However, stereoselective approaches can be employed to obtain enantiomerically enriched or pure products. If an enantiomerically pure form of styrene oxide is used, the ring-opening reaction can proceed with a high degree of stereoselectivity, yielding the corresponding enantiomer of this compound. mdpi.com Biocatalytic methods, utilizing enzymes like halohydrin dehalogenases, have also demonstrated potential for the stereoselective synthesis of halohydrins, including this compound. vulcanchem.com

Mechanism of Electrophilic Addition

Radical Bromination of 1-Phenylethanol

A common method for the synthesis of racemic this compound involves the radical bromination of 1-phenylethanol. vulcanchem.com This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. vulcanchem.com

Mechanism and Radical Intermediates

The radical bromination of 1-phenylethanol proceeds through a free-radical chain mechanism. byjus.com The process is initiated by the homolytic cleavage of the bromine source, often facilitated by light or a radical initiator, to generate bromine radicals (Br•). byjus.comlibretexts.org

The key steps of the mechanism are as follows:

Initiation: A small amount of bromine radical is generated. libretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-phenylethanol. This is the most favorable position due to the formation of a resonance-stabilized benzylic radical. libretexts.org The resulting benzylic radical then reacts with a bromine molecule (Br₂) to yield this compound and a new bromine radical, which continues the chain reaction. studyorgo.comlibretexts.org

Termination: The reaction concludes when radicals combine with each other. byjus.comstudyorgo.com

The stability of the benzylic radical intermediate is a crucial factor driving the reaction at the carbon adjacent to the phenyl group. libretexts.org

Regioselectivity and Stereochemical Control

Radical bromination exhibits a high degree of regioselectivity, favoring the substitution of the hydrogen atom at the most substituted carbon that can form a stable radical. studyorgo.comyoutube.com In the case of 1-phenylethanol, the benzylic position is highly activated towards radical formation due to resonance stabilization. libretexts.org

However, this method generally lacks stereochemical control. The intermediate benzylic radical is trigonal planar and sp²-hybridized. chemistrysteps.com The subsequent attack by bromine can occur from either face of the planar radical with equal probability. chemistrysteps.com This results in the formation of a racemic mixture of (R)- and (S)-2-bromo-1-phenylethanol. chemistrysteps.com

Enantioselective Synthesis of this compound

The production of enantiomerically pure forms of this compound is of significant interest. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of chiral alcohols. nih.govmdpi.com

Biocatalytic Reduction of 2-Bromoacetophenone

A highly effective method for the enantioselective synthesis of this compound is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone. nih.govacs.org This transformation is often catalyzed by enzymes, particularly alcohol dehydrogenases (ADHs), found in various microorganisms. nih.govacs.org

A variety of microorganisms have been screened for their ability to reduce 2-bromoacetophenone with high enantioselectivity. While the provided search results highlight the use of various Candida species and other microorganisms for similar reductions, specific data on Candida pini IFO 1327 for this exact transformation is not detailed. mdpi.com However, the use of fungi like Periconia hispidula has been shown to effectively reduce 2-bromoacetophenone to the corresponding (S)-alcohol with high conversion and enantiomeric excess. iomcworld.com The enzymes responsible for this transformation are typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize a cofactor such as NADPH to deliver a hydride to the ketone. nih.govacs.org

The stereochemical outcome of the biocatalytic reduction is governed by the enzyme's inherent stereopreference, which often follows Prelog's rule. acs.org This rule predicts that the hydride from the cofactor is delivered to the re-face of the ketone's carbonyl group, leading to the formation of the (S)-alcohol. acs.org

The reaction conditions are critical for achieving high yield and enantioselectivity. These parameters include pH, temperature, substrate concentration, and the use of a cofactor regeneration system. For instance, in the reduction of similar haloacetophenones using Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH), the reaction is typically conducted in a buffer solution (e.g., Tris-HCl) at a specific pH (around 7.0 for brominated substrates) and temperature (e.g., 50 °C). nih.govacs.org A co-substrate like 2-propanol is often used to regenerate the NADPH cofactor. nih.govacs.org

Studies on the reduction of 2-bromoacetophenone by the fungus Periconia hispidula achieved over 99% conversion and enantiomeric excess for the (S)-alcohol within 48 hours. iomcworld.com

| Parameter | Typical Condition | Reference |

| Enzyme Source | Whole cells (e.g., Periconia hispidula) or isolated ADHs | iomcworld.com |

| Substrate | 2-Bromoacetophenone | iomcworld.com |

| Product | (S)-2-bromo-1-phenylethanol | iomcworld.com |

| Cofactor | NADPH (often with a regeneration system) | nih.govacs.org |

| pH | ~7.0 for brominated substrates | nih.govacs.org |

| Temperature | 30-50 °C | nih.govacs.orgresearchgate.net |

| Conversion | >99% | iomcworld.com |

| Enantiomeric Excess | >99% (for the S-enantiomer) | iomcworld.com |

Kinetic Analysis of Enzyme Interactions

The interaction of this compound and its derivatives with enzymes is a subject of kinetic analysis to understand and optimize biocatalytic processes. For instance, the enzymatic transformation of p-nitro-2-bromo-1-phenylethanol is utilized in colorimetric assays to monitor the activity of halohydrin dehalogenases. nih.gov Kinetic studies of these enzymes often involve monitoring the initial reaction rates, typically within the first 10% of substrate conversion. acs.org

In one study, the kinetics of 1,3-dichloro-2-propanol conversion by a halohydrin dehalogenase followed Michaelis-Menten kinetics, yielding a kcat value of 37 s⁻¹ and a Km value of 0.010 mM. nih.gov Such analyses are crucial for understanding enzyme efficiency and substrate specificity. Furthermore, kinetic resolution studies can determine the enantioselectivity of an enzyme. For example, the conversion of 2-chloro-1-phenylethanol by a particular halohydrin dehalogenase showed preferential conversion of the (S)-enantiomer with an E-value of 8. nih.gov

Asymmetric Reduction of Prochiral Ketones

A primary route to enantiomerically enriched this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-bromoacetophenone. This transformation is often accomplished using chiral catalysts and reducing agents.

The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst, is a prominent method for the enantioselective reduction of prochiral ketones. nih.govwikipedia.org A combination of sodium borohydride (NaBH4) and dimethyl sulfate (Me2SO4) can be used to generate borane in situ, which then participates in the CBS reduction in the presence of a chiral oxazaborolidine catalyst like (S)-Me-CBS. lookchem.com This in situ generation of borane from a stable and inexpensive precursor is an efficient alternative to using gaseous borane directly. lookchem.com

The catalyst, often derived from a chiral amino alcohol, forms a complex with borane, which then coordinates with the ketone. nih.gov The stereochemical outcome of the reduction is dictated by the chirality of the oxazaborolidine catalyst. For instance, using (S)-Me-CBS leads to the formation of the corresponding (S)-alcohol. lookchem.com Spiroborate esters have also been employed as catalysts for the asymmetric reduction of α-haloacetophenones, leading to the formation of (S)-2-bromo-1-phenylethanols. nih.gov

The optimization of reaction conditions is critical for achieving high enantiomeric excess (ee) and chemical yield. In the asymmetric reduction of 2-bromoacetophenone and its derivatives, factors such as temperature, catalyst loading, and the nature of the borane source are key variables.

For the NaBH4/Me2SO4/(S)-Me-CBS system, studies on the reduction of acetophenone as a model substrate showed that lower temperatures and a catalyst loading of 10 mol% were optimal. lookchem.com The enantioselective reduction of various α-haloacetophenones using a spiroaminoborate catalyst and borane dimethylsulfide (BH3•DMS) consistently produced the corresponding (S)-epoxides in good to excellent yields and outstanding enantioselectivities, typically between 97-99% ee. nih.gov One specific example is the reduction of 2-bromoacetophenone, which yielded the corresponding (S)-2-bromo-1-phenylethanol, leading to the epoxide with 99% ee. nih.gov Another report cites a 98% yield and 95% ee for the enantioselective reduction of a prochiral ketone to this compound using NaBH4/Me2SO4/(S)-Me-CBS.

Table 1: Asymmetric Reduction of α-Haloacetophenones

| Entry | Substrate | Catalyst System | Product Configuration | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Bromoacetophenone | NaBH4/Me2SO4/(S)-Me-CBS | (S) | 98 | 95 | |

| 2 | α-Bromoacetophenone | Spiroaminoborate/BH3•DMS | (S) | Good | 99 | nih.gov |

| 3 | α-Chloroacetophenone | Spiroaminoborate/BH3•DMS | (S) | Good | - | nih.gov |

| 4 | Acetophenone | NaBH4/Me2SO4/(S)-Me-CBS | (S) | Good-Excellent | 93-99 | lookchem.com |

This table is interactive. Click on the headers to sort the data.

Chiral Catalysts and Ligands (e.g., NaBH4/Me2SO4/(S)-Me-CBS, Oxazaborolidine Catalysts)

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation provides a powerful method for the synthesis of chiral diols from prochiral olefins. wikipedia.orgmdpi.comorganic-chemistry.org This reaction utilizes osmium tetroxide as the primary oxidant in the presence of a chiral quinine ligand. wikipedia.org

The Sharpless asymmetric dihydroxylation can be applied to bromostyrene derivatives to produce chiral 1-aryl-1,2-diols. For example, the dihydroxylation of 2-bromostyrene using this method yields enantiomerically pure diols which can serve as precursors for further synthetic transformations. researchgate.net The reaction is typically performed using a catalytic amount of osmium tetroxide, which is regenerated by a stoichiometric co-oxidant. wikipedia.org Commercially available pre-packaged reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure. wikipedia.orgorganic-chemistry.org

The stereochemical outcome of the Sharpless asymmetric dihydroxylation is determined by the choice of the chiral ligand. wikipedia.org The use of AD-mix-α, which contains the ligand (DHQ)2PHAL, generally leads to the formation of the (S)-enantiomer of the diol when applied to substrates like 2-bromostyrene. lu.se Conversely, AD-mix-β, containing the (DHQD)2PHAL ligand, produces the corresponding (R)-enantiomer. lu.se This predictable stereoselectivity makes the Sharpless asymmetric dihydroxylation a valuable tool for accessing both enantiomers of a chiral diol from a common starting material. wikipedia.orglu.se

Table 2: Stereochemical Outcome of Sharpless Asymmetric Dihydroxylation of 2-Bromostyrene

| Entry | Substrate | Reagent | Product Enantiomer | Reference |

|---|---|---|---|---|

| 1 | 2-Bromostyrene | AD-mix-α | (S)-diol | lu.se |

| 2 | 2-Bromostyrene | AD-mix-β | (R)-diol | lu.se |

This table is interactive. Click on the headers to sort the data.

Application to Bromostyrene Derivatives

Green Chemistry Approaches to this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in guiding the development of new synthetic methodologies. These principles prioritize the use of renewable resources, the reduction of waste, and the avoidance of hazardous substances. For the synthesis and subsequent reactions of this compound, several green chemistry approaches have been explored, focusing on solvent-free conditions and advanced electrochemical techniques to enhance efficiency and environmental compatibility.

Solvent-Free Catalysis (e.g., KHSO4)

A significant advancement in green organic synthesis involves the use of solid acid catalysts under solvent-free (neat) conditions, which eliminates the need for potentially hazardous and volatile organic solvents. Potassium bisulfate (KHSO₄) has emerged as an effective, inexpensive, readily available, and environmentally benign catalyst for various organic transformations. tandfonline.com

Research has demonstrated the utility of KHSO₄ in promoting the intermolecular condensation of 2-bromo-1-phenylethanols. tandfonline.com In this protocol, this compound or its derivatives undergo a self-condensation reaction or a cross-condensation with benzylic alcohols to produce symmetrical or unsymmetrical ethers, respectively. tandfonline.com This method is notable for its high chemoselectivity and the fact that water is the only byproduct, aligning perfectly with green chemistry ideals. tandfonline.com The catalyst, KHSO₄, is also recyclable, further enhancing the sustainability of the process. tandfonline.comtandfonline.com

The reaction is typically performed by heating a mixture of the substrate (a substituted this compound) with a catalytic amount of KHSO₄. tandfonline.com Studies optimizing these conditions found that using 10 mol% of the catalyst at a specific temperature leads to excellent yields of the desired ether products. tandfonline.com This solvent-free approach avoids the use of transition-metal catalysts and provides a facile and economical route for the synthesis of 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes and related compounds from this compound. tandfonline.comtandfonline.com

Table 1: KHSO₄-Catalyzed Self-Condensation of Substituted 2-Bromo-1-phenylethanols This table summarizes the results from a study on the solvent-free synthesis of dibenzenes using KHSO₄ as a catalyst. The reaction involved the self-condensation of various substituted 2-bromo-1-phenylethanols.

| Entry | Substituent on Phenyl Ring | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Methyl | 10 | 80 | 3 | 91 |

| 2 | 4-Methoxy | 10 | 80 | 4 | 90 |

| 3 | 4-Chloro | 10 | 80 | 5 | 88 |

| 4 | 4-Bromo | 10 | 80 | 5 | 87 |

| 5 | Hydrogen | 10 | 80 | 6 | 85 |

| 6 | 4-Nitro | 10 | 80 | 8 | 75 |

Data sourced from Joshi, G., Suresh, E., & Adimurthy, S. (2012). tandfonline.com

Electrochemical Methods in Chiral Synthesis

Electroorganic chemistry stands out as a powerful green and sustainable alternative to conventional redox reactions, utilizing electrons as traceless reagents. beilstein-journals.org This technique can minimize waste and avoid the use of stoichiometric chemical oxidants or reductants. Modern synthetic routes have employed electrochemical methods for the production of this compound itself, for instance, through the bromohydroxylation of styrene in flow reactors using hydrobromic acid and water. smolecule.com

The major challenge and area of intense research in electroorganic synthesis is achieving stereocontrol to produce chiral molecules. beilstein-journals.org Asymmetric electrochemical synthesis aims to introduce one or more new elements of chirality into a molecule with high enantioselectivity. beilstein-journals.org This can be accomplished through several strategies:

Use of Chiral Electrodes: Electrodes can be modified with a chiral catalyst or imprinted with a chiral template molecule. For example, chiral-imprinted mesoporous platinum electrodes have been developed for the enantioselective reduction of ketones to chiral alcohols. rsc.org

Chiral Mediators and Catalysts: A chiral molecule can be used in a catalytic amount in the electrolyte solution to facilitate an enantioselective electron transfer or subsequent chemical step. beilstein-journals.org

Chiral Supporting Electrolytes: Using a chiral salt as the supporting electrolyte can create a chiral environment near the electrode surface, influencing the stereochemical outcome of the reaction. sci-hub.se

While specific, highly detailed reports on the direct asymmetric electrochemical synthesis of this compound are emerging, the principles have been well-established using model reactions, such as the electrochemical reduction of acetophenone to 1-phenylethanol. sci-hub.se These methods demonstrate the potential for developing a highly enantioselective and green electrochemical route to produce specific enantiomers of this compound. beilstein-journals.orgcardiff.ac.uk

Table 2: Strategies in Asymmetric Electrochemical Synthesis This table outlines the primary approaches used to induce chirality in electrochemical reactions, which are applicable to the synthesis of chiral alcohols like this compound.

| Strategy | Description | Example Application |

| Chiral Electrode | The electrode surface is physically or chemically modified with a chiral agent (e.g., alkaloids, polymers, or imprinted cavities). | Asymmetric hydrogenation of ketones on Raney nickel powder electrodes modified with tartaric acid. sci-hub.se |

| Chiral Catalyst/Mediator | A chiral redox-active molecule is added to the solution to shuttle electrons between the electrode and the substrate enantioselectively. | Asymmetric electrooxidation of 1,2-diols and amino alcohols using a chiral copper complex as a catalyst. beilstein-journals.org |

| Chiral Supporting Electrolyte | An optically active salt (e.g., derived from an alkaloid like ephedrine) is used as the electrolyte to create a chiral ionic medium. | Potentiostatic electrolysis of acetophenone in the presence of ephedrine hydrochloride to produce 1-phenylethanol. sci-hub.se |

| Chiral Solvent | The reaction is conducted in an optically active solvent, although this is less common due to the large quantities required. | Asymmetric dimerization of acetophenone in a chiral amino-ether solvent. sci-hub.se |

Chemical Reactivity and Reaction Mechanisms of 2-bromo-1-phenylethanol

Elimination Reactions (E1, E2, E1cB)

In addition to substitution, 2-bromo-1-phenylethanol can undergo elimination reactions to form alkenes. libretexts.orgopenstax.org These reactions, which involve the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms, can proceed through E1, E2, or E1cB mechanisms. libretexts.orgopenstax.org

The E2 (bimolecular elimination) reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. openstax.org A critical requirement for the E2 mechanism is an anti-periplanar geometry, where the hydrogen atom to be removed and the leaving group (bromine) are in the same plane but on opposite sides of the carbon-carbon bond. iitk.ac.inlibretexts.orgmasterorganicchemistry.com

This stereochemical constraint has significant implications for the reaction, particularly in cyclic systems where conformational rigidity can either facilitate or hinder the attainment of the necessary geometry. iitk.ac.inmasterorganicchemistry.com For an E2 reaction to occur, the C-H and C-Br bonds must be able to align in an anti-periplanar fashion. libretexts.org

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes important. According to Zaitsev's rule , elimination reactions generally favor the formation of the more stable, more highly substituted alkene. libretexts.orgopenstax.orgchemistrysteps.comwikipedia.orglibretexts.orglibretexts.orgwordpress.com

In the context of this compound, the elimination of HBr would lead to the formation of 1-phenyl-1-ethenol. However, the principles of Zaitsev's rule are more broadly applicable to substituted analogues of this compound where different beta-hydrogens are available for abstraction. libretexts.orglibretexts.org The use of a small, strong base typically promotes the formation of the Zaitsev product. wikipedia.org Conversely, a bulky, sterically hindered base can lead to the formation of the less substituted (Hofmann) product due to preferential abstraction of a less sterically hindered proton. chemistrysteps.com

Regioselectivity (Zaitsev's Rule)

Oxidation Reactions

The oxidation of this compound, a secondary alcohol, yields the corresponding ketone. jove.comsmolecule.com This transformation is a fundamental reaction in organic synthesis, allowing for the conversion of the hydroxyl functional group into a carbonyl group while retaining the bromine atom at the adjacent position.

The principal product of the oxidation of this compound is 2-bromoacetophenone. evitachem.comvulcanchem.com The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached (the α-carbon). Since this compound is a secondary alcohol, the oxidation stops at the ketone stage, as there are no further hydrogens on the α-carbon to be removed for oxidation to a carboxylic acid. jove.com

A variety of reagents can effect the oxidation of secondary alcohols. Among the most common are chromium(VI)-based compounds. libretexts.org

Chromium trioxide (CrO₃) : Often used in an acidic solution, such as aqueous sulfuric acid (forming chromic acid, H₂CrO₄, in situ), this is known as the Jones oxidation. organic-chemistry.orgchemistrysteps.com The reaction mechanism involves the formation of a chromate ester intermediate from the alcohol and chromic acid. A base (such as water) then abstracts the proton from the α-carbon in an E2-like elimination, which leads to the formation of the C=O double bond and the reduction of Cr(VI) to Cr(IV). libretexts.orgchemistrysteps.com

Pyridinium chlorochromate (PCC) : PCC is a milder chromium(VI) reagent, formed from chromium trioxide, pyridine, and hydrochloric acid. chemistrysteps.com It is typically used in anhydrous solvents like dichloromethane (CH₂Cl₂). The reaction with PCC also proceeds through a chromate ester, followed by a base-assisted elimination to give the ketone. chemistrysteps.com Its mild nature and use in non-aqueous media make it particularly useful for preventing over-oxidation or side reactions that can occur with the stronger, aqueous Jones reagent. libretexts.org

| Reaction | Starting Material | Reagent(s) | Solvent | Product |

| Oxidation | This compound | CrO₃ / H₂SO₄ | Acetone/Water | 2-Bromoacetophenone |

| Oxidation | This compound | PCC | Dichloromethane | 2-Bromoacetophenone |

Formation of 2-Bromoacetophenone

Reduction Reactions

The reduction of this compound involves the chemical conversion of the carbon-bromine bond. This is distinct from the reduction of the corresponding ketone (2-bromoacetophenone), which would form this compound.

The reduction of this compound results in the cleavage of the C-Br bond and its replacement with a C-H bond, yielding 1-phenylethanol. evitachem.comsmolecule.com This process is a reductive dehalogenation. The hydroxyl group at the C1 position remains intact during this transformation.

Hydride reagents are commonly used for reductions in organic chemistry. However, their ability to reduce alkyl halides varies significantly.

Lithium aluminum hydride (LiAlH₄) : LiAlH₄ is a very powerful and unselective reducing agent. libretexts.org It is strong enough to reduce a wide range of functional groups, including alkyl halides. ua.edu The reaction proceeds via nucleophilic substitution, where a hydride ion (H⁻) effectively displaces the bromide ion. Therefore, LiAlH₄ can convert this compound to 1-phenylethanol. evitachem.com

Sodium borohydride (NaBH₄) : NaBH₄ is a much milder and more selective reducing agent than LiAlH₄. libretexts.org It is primarily used for the reduction of aldehydes and ketones. masterorganicchemistry.com Generally, NaBH₄ is not reactive enough to reduce alkyl halides under standard conditions. libretexts.orgorganic-chemistry.org While there are specific cases where NaBH₄ can reduce α-halo ketones or imines, its direct reduction of the C-Br bond in an α-halo alcohol like this compound to produce 1-phenylethanol is not a standard or efficient transformation. masterorganicchemistry.comalmacgroup.com The primary role of NaBH₄ is the reduction of carbonyls, not alkyl halides. masterorganicchemistry.com

| Reaction | Starting Material | Reagent(s) | Solvent | Product |

| Reduction | This compound | LiAlH₄ | Ether / THF | 1-Phenylethanol |

| Reduction | This compound | NaBH₄ | Methanol / Ethanol | Generally no reaction at C-Br bond |

Conversion to 1-Phenylethanol

Rearrangement Reactions and Side Products

The chemical behavior of this compound can be complex, with the potential for rearrangement reactions and the formation of various side products depending on the reaction conditions.

One notable rearrangement can occur during reactions that proceed through a carbocation intermediate, such as those with an SN1-type mechanism. cdnsciencepub.com In these cases, the initial formation of a carbocation at the carbon bearing the hydroxyl group can be followed by a 1,2-hydride shift or a phenyl shift, leading to a more stable carbocation. This rearrangement can result in the formation of isomeric products. For instance, studies on the related compound 2-phenylethanol have shown that reactions involving a phenylethyl cation intermediate can lead to scrambling of isotopic labels, indicating rearrangement. cdnsciencepub.com

The formation of side products is also a significant consideration in reactions involving this compound. Under basic conditions, dehydrobromination is a common side reaction, leading to the formation of styrene oxide. acs.org This intramolecular epoxide formation is a competing pathway to intermolecular nucleophilic substitution. vulcanchem.com In some instances, particularly with stronger bases or higher temperatures, subsequent condensation or polymerization reactions of the initially formed products can lead to a complex mixture of byproducts. acs.org

Furthermore, oxidation reactions of this compound, which are intended to produce 2-bromoacetophenone, can sometimes lead to over-oxidation or other side reactions if not carefully controlled. smolecule.comevitachem.com Similarly, reduction reactions may yield byproducts other than the desired 1-phenylethanol. smolecule.comsmolecule.com The choice of reagents, solvent, and temperature plays a crucial role in minimizing these unwanted pathways.

| Reaction Type | Potential Rearrangement/Side Product | Influencing Factors |

| Nucleophilic Substitution (SN1) | Carbocation rearrangement (hydride or phenyl shift) | Formation of a carbocation intermediate cdnsciencepub.com |

| Base-induced reactions | Styrene oxide (from dehydrobromination) | Presence of a base acs.org |

| Oxidation | Over-oxidation products | Choice of oxidizing agent, reaction conditions smolecule.comevitachem.com |

| General Reactions | Condensation/Polymerization products | Temperature, concentration, presence of reactive intermediates acs.org |

Mechanism of Action in Chemical Reactions

The reactivity of this compound is governed by the interplay of its functional groups and structural features.

Electrophilic Nature of the Bromine Atom

The bromine atom attached to the second carbon of the phenylethanol structure is a key determinant of the compound's reactivity. smolecule.com Due to its electronegativity, the bromine atom acts as a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. smolecule.comevitachem.com This characteristic is central to the numerous nucleophilic substitution reactions that this compound undergoes. vulcanchem.comsmolecule.com The bromine atom's ability to be displaced is superior to that of chlorine, making this compound more reactive in substitution reactions than its chloro-analogue. smolecule.com

Role of the Hydroxyl Group in Reactivity

The hydroxyl (-OH) group at the first carbon position significantly influences the reactivity of this compound. vulcanchem.com It can participate in reactions in several ways:

Neighboring Group Participation: The hydroxyl group can act as an internal nucleophile, a phenomenon known as anchimeric assistance. This can lead to an increased reaction rate compared to analogous compounds lacking the hydroxyl group. For example, during hydrolysis, the hydroxyl group can facilitate the displacement of the bromide ion, leading to the formation of an epoxide intermediate (styrene oxide).

Hydrogen Bonding: The hydroxyl group can form hydrogen bonds, which can affect the compound's physical properties and its interactions in solution. vulcanchem.comcymitquimica.com This can influence reaction kinetics and the stereochemical outcome of reactions.

Site of Reaction: The hydroxyl group itself can be a site for chemical modification, such as oxidation to a ketone or esterification. smolecule.comevitachem.com

Influence of Intramolecular Hydrogen Bonding and Conformational Dynamics

Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the bromine atom can occur in this compound. This interaction can influence the molecule's conformational preferences, stabilizing certain geometric arrangements over others. mdpi.com Theoretical and spectroscopic studies on similar molecules like 2-halophenols suggest that weak intramolecular hydrogen bonds can exist. rsc.org

| Feature | Influence on Reactivity |

| Electrophilic Bromine Atom | Acts as a good leaving group, facilitating nucleophilic substitution. smolecule.com |

| Hydroxyl Group | Can provide neighboring group assistance, act as a hydrogen bond donor, and be a site for reactions. vulcanchem.com |

| Intramolecular Hydrogen Bonding | Influences conformational preferences and can affect transition state energies. mdpi.com |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 2-bromo-1-phenylethanol, offering precise insights into its proton and carbon framework.

The proton NMR (¹H NMR) spectrum of this compound in deuterated chloroform (CDCl₃) provides distinct signals for each type of proton. The benzylic proton (CH-OH) typically appears as a multiplet around 4.93 ppm. The adjacent methylene protons (CH₂Br) show up as a multiplet in the range of 3.55–3.64 ppm. The hydroxyl proton (-OH) is observed as a singlet at approximately 2.65 ppm. The aromatic protons of the phenyl group resonate in the downfield region, as expected.

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CH-OH | 4.93 | m |

| CH₂Br | 3.55–3.64 | m |

| -OH | 2.65 | s |

| Aromatic-H | 7.26–7.39 | m |

Note: Chemical shifts are reported relative to tetramethylsilane (TMS). m = multiplet, s = singlet.

The ¹³C NMR spectrum further confirms the carbon skeleton of this compound. Key resonances include the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the bromine atom (C-Br). The aromatic carbons of the phenyl ring also give rise to a series of signals in the typical aromatic region.

Interactive Data Table: ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-OH | 71.3 |

| C-Br | 41.5 |

| Aromatic Carbons | 125.8, 127.9, 128.7, 143.7 |

Note: Chemical shifts are reported relative to tetramethylsilane (TMS).

¹H NMR Chemical Shifts and Coupling Constants

Chiral Chromatography (e.g., HPLC with Chiral Stationary Phases)

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a critical technique for the enantioseparation of this compound's racemic mixture. A Daicel OD column with a mobile phase of n-hexane and 2-propanol (98:2) at a flow rate of 0.6 mL/min has been successfully employed for this purpose. Under these conditions, the (R)- and (S)-enantiomers exhibit distinct retention times, allowing for their effective separation and quantification. For instance, retention times of 27.12 minutes for the (R)-enantiomer and 28.47 minutes for the (S)-enantiomer have been reported. Different chiral stationary phases, such as those based on phenylcarbamated β-cyclodextrin, can also be used, offering excellent selectivity for compounds containing benzene rings. osaka-soda.co.jp

Infrared (IR) Spectroscopy and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. A characteristic broad absorption band is observed in the region of 3300-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. pressbooks.pub This broadening is a result of intermolecular hydrogen bonding. A strong C-O stretching absorption appears near 1068 cm⁻¹. rsc.org The presence of the aromatic ring is confirmed by absorptions around 1494 cm⁻¹ and 1454 cm⁻¹. rsc.org

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H | 3398 | Stretching, broad (hydrogen-bonded) |

| C-H (aromatic) | ~3030 | Stretching |

| C-H (aliphatic) | 2954, 2926 | Stretching |

| C=C (aromatic) | 1494, 1454 | Stretching |

| C-O | 1068 | Stretching |

| C-Br | ~700 | Stretching |

X-ray Crystallography of Derivatives (if applicable)

While direct X-ray crystallographic data for this compound may not be readily available, the analysis of its derivatives is a powerful method for unambiguous determination of its absolute stereochemistry. By converting the alcohol into a crystalline derivative, such as an ester or other suitable compound, single-crystal X-ray diffraction can be performed. This technique provides precise three-dimensional coordinates of each atom in the crystal lattice, thereby confirming the molecular structure and the spatial arrangement of the substituents around the chiral center. This method is considered the gold standard for absolute configuration assignment.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak (M⁺) corresponding to the molecular formula C₈H₉BrO would be expected. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation analysis can reveal the loss of specific groups, such as the bromine atom or a water molecule, providing further structural evidence. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, further confirming its elemental composition.

Optical Rotation and Enantiomeric Purity Determination

The presence of a chiral center at the carbon atom bearing the hydroxyl group in this compound gives rise to two enantiomers, (R)- and (S)-2-bromo-1-phenylethanol, which rotate plane-polarized light in opposite directions. vulcanchem.com The determination of the specific rotation and enantiomeric purity of this compound is crucial for its application in stereoselective synthesis.

The specific rotation ([α]) of the enantiomers of this compound has been reported under various conditions. For instance, (S)-2-bromo-1-phenylethanol has shown a specific rotation of +48.7° (c=1, chloroform) at 25°C. prepchem.com In another study, the (S)-(+)-enantiomer was reported to have a specific rotation of +39.24° (c 1.975, CH₂Cl₂) with a 94% enantiomeric excess (ee). A specific rotation of +31.2° in chloroform at 20°C has also been documented for the (S)-enantiomer. smolecule.com For the (R)-enantiomer, a specific rotation of -39.0° (c 8.00, CHCl₃) has been reported. uohyd.ac.in

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter for chiral compounds. It is commonly determined using chiral high-performance liquid chromatography (HPLC). prepchem.com A widely used method involves a Daicel OD column with a mobile phase of n-hexane and 2-propanol (typically in a 98:2 ratio) and UV detection. vulcanchem.com Under these conditions, the two enantiomers exhibit distinct retention times, allowing for their separation and quantification. For example, with a Daicel Chiralcel OD column, the retention times for the (S) and (R) enantiomers have been recorded at 22.13 minutes and 26.03 minutes, respectively. rsc.org Another report using a Daicel OD column cited retention times of 27.12 minutes for the (R)-enantiomer and 28.47 minutes for the (S)-enantiomer. The use of chiral HPLC analysis is a reliable method to confirm the enantiomeric purity of this compound, with studies reporting purities as high as 97% ee. prepchem.com

Table 1: Reported Specific Rotation Values for this compound Enantiomers

| Enantiomer | Specific Rotation ([(\alpha)]) | Concentration (c) | Solvent | Temperature (°C) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (S) | +48.7° | 1 | Chloroform | 25 | 97% |

| (S) | +39.24° | 1.975 | Dichloromethane | 20 | 94% |

| (S) | +31.2° | Not specified | Chloroform | 20 | Not specified |

| (R) | -39.0° | 8.00 | Chloroform | 25 | 93% |

Table 2: Chiral HPLC Conditions for Enantiomeric Purity Determination of this compound

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (R) | Retention Time (S) |

|---|---|---|---|---|---|

| Daicel Chiralcel OD | n-hexane/2-propanol (98:2) | 1.0 | UV (254 nm) | 26.03 min | 22.13 min |

| Daicel OD | n-hexane/2-propanol (98:2) | 0.6 | Not specified | 27.12 min | 28.47 min |

| Chiralcel-OJ | hexane/isopropanol (50/1) | 1.0 | UV (220 nm) | Not specified | Not specified |

Biological and Biochemical Applications of 2-bromo-1-phenylethanol

Enzyme-Catalyzed Reactions and Biochemical Assays

2-Bromo-1-phenylethanol is frequently utilized in the study of enzyme kinetics and mechanisms, serving as a substrate in various biochemical assays. Its interaction with enzymes, particularly halohydrin dehalogenases, has been a subject of extensive research.

Substrate for Halohydrin Dehalogenases

This compound and its derivatives are well-established substrates for halohydrin dehalogenases (HHDHs). nih.govnih.gov These enzymes catalyze the conversion of vicinal haloalcohols, such as this compound, into their corresponding epoxides through an intramolecular nucleophilic displacement of the halogen by the hydroxyl group. nih.govacs.org

Research has specifically investigated the interaction of HHDHs with chromogenic substrates like p-nitro-2-bromo-1-phenylethanol (PNSHH) to understand the kinetic mechanism and enantioselectivity of these enzymes. nih.govacs.org Studies on halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) have demonstrated that the enzyme exhibits high enantioselectivity, preferentially converting the (R)-enantiomer of PNSHH. nih.govacs.org The enzymatic reaction can be monitored spectrophotometrically, providing a tool for studying enzyme activity. acs.orgacs.org

Influence on Enzyme Catalytic Efficiency

The interaction of this compound with enzymes can significantly influence their catalytic efficiency. Kinetic analyses have revealed that certain mutant enzymes exhibit enhanced catalytic activity when interacting with this compound. smolecule.com For instance, steady-state kinetic studies with HheC have shown that the catalytic rate constant (kcat) for the (R)-enantiomer of PNSHH is significantly higher than for the (S)-enantiomer. acs.org

Below is a table summarizing the kinetic parameters of wild-type and mutant halohydrin dehalogenases with p-nitro-2-bromo-1-phenylethanol, illustrating the influence on catalytic efficiency.

| Enzyme Variant | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

| Wild-type HheC | (R)-p-nitro-2-bromo-1-phenylethanol | 22 | 0.009 | 2444 |

| Wild-type HheC | (S)-p-nitro-2-bromo-1-phenylethanol | 7 | 0.4 | 17.5 |

| Y187F Mutant | (R)-p-nitro-2-bromo-1-phenylethanol | 123 | 0.012 | 10250 |

| W249F Mutant | (R)-p-nitro-2-bromo-1-phenylethanol | 45 | 0.005 | 9000 |

Data compiled from studies on Halohydrin Dehalogenase from Agrobacterium radiobacter AD1. acs.orgnih.gov

Enzyme Evolution Studies and Biocatalysis Optimization

This compound serves as a valuable tool in enzyme evolution studies and the optimization of biocatalytic processes. smolecule.comvulcanchem.com The ability to monitor its conversion allows researchers to screen enzyme libraries for variants with improved properties. bocsci.com Directed evolution, a technique that mimics natural selection in a laboratory setting, can be used to engineer enzymes with enhanced stability, activity, and specificity. nih.govnih.gov

Kinetic studies with this compound have provided insights that can be used to optimize enzyme functions for applications in synthetic biology. smolecule.com The interactions between this compound and mutant enzymes that lead to improved catalytic efficiency are particularly relevant for developing robust biocatalysts for industrial applications. smolecule.comvulcanchem.com

Medicinal Chemistry Research

The unique structural features of this compound, especially its chirality, make it a valuable building block in medicinal chemistry for the synthesis of complex molecules with specific biological activities. evitachem.com

Building Block for Drugs with Specific Chiral Properties

Enantiomerically pure forms of this compound are crucial chiral intermediates in the synthesis of pharmaceuticals. vulcanchem.com The stereochemistry of a drug is often critical for its efficacy and safety, and using a chiral building block like (R)- or (S)-2-bromo-1-phenylethanol allows for the controlled synthesis of the desired enantiomer of a drug molecule. mdpi.com For example, the (R)-enantiomer is a key intermediate in the synthesis of certain β-adrenoreceptor agonists.

The reactivity of the bromine atom facilitates various chemical transformations, such as nucleophilic substitutions, allowing for the introduction of different functional groups to create a diverse range of pharmaceutical compounds. evitachem.com

Potential as Antitumor Agents

Research has indicated that this compound can serve as a precursor for the synthesis of compounds with potential antitumor activity. smolecule.com Specifically, it has been used as a building block for the synthesis of chiral 1,2-diarylethanols, a class of compounds that has been investigated for their anticancer properties. smolecule.comevitachem.com While this compound itself is not the active agent, its role as a key synthetic intermediate is critical in the development of these potential therapeutic molecules. evitachem.com

Interaction with Molecular Targets in Biological Systems

This compound's biological activity is intrinsically linked to its chiral nature, which facilitates interactions with various molecular targets such as enzymes and receptors. evitachem.comsmolecule.com The presence of a bromine atom enhances its reactivity, making it a subject of interest in studies concerning enzyme inhibition and protein-ligand interactions. The bromine atom can form strong interactions with the active sites of enzymes, potentially leading to the modulation or inhibition of their activity.

Research has specifically highlighted the interaction of this compound with halohydrin dehalogenases. smolecule.com This interaction can lead to enhanced catalytic functions of these enzymes, suggesting potential applications in biocatalysis. smolecule.com Kinetic analyses have demonstrated that certain mutant enzymes exhibit improved catalytic efficiency when interacting with this compound, indicating its potential role in enzyme evolution and optimization. smolecule.com The compound's ability to influence the activity of microbial enzymes further underscores its significance in biochemical processes. smolecule.com

The structural features of this compound, particularly the bromine atom, make it susceptible to nucleophilic substitution reactions. This reactivity is a key aspect of its interaction with biological macromolecules. Furthermore, derivatives of this compound have been investigated for their potential to modulate receptors, with some studies suggesting interactions with nuclear receptors that can influence metabolic pathways.

Biochemical Pathways and Mechanisms

The biochemical pathways involving this compound are largely centered around its metabolism by enzymes, particularly dehalogenases. Halohydrin dehalogenases catalyze the dehalogenation of this compound to form styrene oxide. evitachem.com This conversion is a key step in its metabolic pathway and can have toxicological implications, as styrene oxide is a reactive epoxide known to be a carcinogen and mutagen. evitachem.com Styrene oxide can subsequently react with DNA to form adducts, highlighting a potential pathway for genotoxicity associated with this compound metabolism. evitachem.com

The mechanism of action often involves the bromine atom acting as a leaving group, which facilitates nucleophilic substitution reactions within biological systems. This reactivity allows the compound to interact with various cellular components and pathways, affecting a range of biological processes.

Interaction with Microbial Enzymes

This compound has been shown to interact with a variety of microbial enzymes, most notably halohydrin dehalogenases. smolecule.com These enzymes, found in various bacteria, can utilize this compound as a substrate, catalyzing its dehalogenation. nih.gov For instance, halohydrin dehalogenases from Agrobacterium radiobacter AD1 (HheA) and a strain of Mycobacterium (HheB) have been studied for their activity on related halohydrins. nih.gov

The interaction is often stereoselective, with enzymes showing a preference for one enantiomer over the other. nih.gov For example, the yeast Rhodotorula sp. AS 2.2241 can reduce α-bromo-acetophenone to (R)-2-bromo-1-phenylethanol with high enantiomeric excess. researchgate.net This stereospecificity is a critical aspect of its interaction with microbial enzymes and has implications for its use in biocatalytic applications. nih.gov The study of these interactions provides insights into the catalytic mechanisms of these enzymes and their potential for use in the synthesis of optically pure compounds. nih.gov

Antimicrobial Properties and Mechanisms of Action

The proposed mechanisms of action for the antimicrobial effects of related phenolic compounds often involve damage to the bacterial membrane, leading to the leakage of cellular contents. nih.gov Additionally, these compounds can inhibit virulence factors, including enzymes and toxins, and suppress the formation of bacterial biofilms. nih.gov

Effectiveness Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, certain phenyl ether derivatives have exhibited moderate to strong antibacterial activity, with minimum inhibitory concentration (MIC) values typically ranging from 20 to 50 µg/mL.

Studies on structurally similar bromophenazines have revealed potent antibacterial activity against S. aureus. rsc.org For example, 2-bromo-1-hydroxyphenazine showed an impressive MIC of 6.25 µM against S. aureus. rsc.org Furthermore, bromophenanthrenequinones have also been identified as effective antimicrobial agents against S. aureus, with some derivatives exhibiting MICs of 20 to 50 µg/mL. nih.gov The mechanism of these brominated compounds involves the inhibition of biofilm formation and the reduction of key virulence factors. nih.gov

While direct data for this compound is limited, the activity of its derivatives and structurally related brominated compounds suggests its potential as an antibacterial agent. The bacteriostatic properties of the parent compound, 2-phenylethanol, against E. coli have been correlated with its ability to bind to and disrupt the cell membrane. nih.govacademicjournals.org

Antifungal Activities (e.g., Candida species)

Derivatives of this compound have been investigated for their antifungal properties, particularly against Candida species. A novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, demonstrated significant antifungal activity against various clinical isolates of Candida. nih.govnih.gov For most Candida albicans strains, the MIC ranged from 0.00195 to 0.0078 μg/mL. nih.govnih.gov This compound also exhibited fungicidal activity against several Candida strains at a concentration of 32 μg/mL. nih.govnih.gov

Furthermore, a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which can be synthesized from this compound, have shown potent antifungal activity. researchgate.net One such derivative displayed a MIC of 0.125 μg/mL against C. albicans. researchgate.net These azole derivatives are known to inhibit fungal lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. researchgate.net

The data below summarizes the antifungal activity of a derivative against various Candida species.

| Candida Species | Number of Strains Tested | Growth Inhibition Range (μg/mL) |

| C. glabrata | Not Specified | 0.25 - 16 |

| C. tropicalis | Not Specified | 0.25 - 16 |

| C. albicans | 17 | Not Specified |

Cytotoxicity and Antiviral Activity

The cytotoxicity of this compound and its derivatives has been evaluated in various studies. A derivative, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, showed reduced toxicity on mammalian cells in vitro, with less than 20% cytotoxicity observed at a concentration of 64 μg/mL. nih.govnih.gov In contrast, another derivative, 2-bromo-1-(4-bromophenyl)ethanol, demonstrated cytotoxic effects against several cancer cell lines.

The table below shows the IC50 values of 2-bromo-1-(4-bromophenyl)ethanol against different cancer cell lines.

| Cell Line | IC50 (µM) |

| MCF-7 | 0.65 |

| HeLa | 2.41 |

| CaCo-2 | >10 |

Regarding antiviral activity, while direct studies on this compound are not extensively available, structurally related compounds have shown promise. For example, ferulic acid amides synthesized using 2-amino-1-phenylethanol, a compound that can be derived from this compound, exhibited varying degrees of antiviral activity against the tobacco mosaic virus (TMV). d-nb.info Some of these derivatives showed higher protection activity than the commercial antiviral drug Ribavirin at the same concentration. d-nb.info Furthermore, structurally related benzimidazoles, which can be synthesized using this compound, have shown antiviral activity by inhibiting RNA-dependent RNA polymerase in coronaviruses. vulcanchem.com

Galectin-3 Binding Affinity Studies

Galectin-3 is a protein belonging to the galectin family of glycan-binding proteins, which are defined by their affinity for β-d-galactopyranoside moieties. acs.org Specifically, Galectin-3 is a subject of significant research interest as it is involved in numerous biological processes, including cell division, cell migration, apoptosis, and immune responses. Its role in diseases such as cancer, inflammation, and fibrosis has made it a target for therapeutic intervention. Galectin-3 has been shown to be particularly active in the cell division of cancer cells, which has driven the development of synthetic inhibitors designed to suppress its function. lu.se

The development of such inhibitors often involves creating molecules that mimic the structure of natural ligands like N-acetyllactosamine (LacNAc), which binds effectively to Galectin-3. lu.se By retaining the essential binding features of LacNAc, researchers can develop synthetic molecules with inhibitory properties. lu.se One area of this research has focused on small, relatively hydrophobic molecules that could potentially cross the blood-brain barrier to target cancer cells in the central nervous system. lu.se

Within this context, 1-phenylethanol derivatives have been investigated as potential non-pyranose, galactose-mimicking inhibitors of Galectin-3. lu.se Research has explored how modifications to the 1-phenylethanol structure influence its binding affinity for Galectin-3. A study directly investigated the binding affinity of this compound and its individual enantiomers using fluorescence polarization measurements. lu.se

The research found that a racemic mixture of this compound demonstrated a dissociation constant (Kd) of 160 µM against Galectin-3. lu.se This indicated a higher affinity compared to the parent compound, 1-phenylethanol, whose enantiomers had Kd values in the range of 740 µM to 1736 µM. lu.se

Further investigation into the separate enantiomers of this compound revealed differences in their binding affinities. The study noted some experimental challenges, such as solubility issues at higher concentrations, which required specific dilution methods using DMSO to obtain reliable inhibition results at lower concentrations. lu.se The results for the individual enantiomers are detailed in the table below. lu.se

Table 1. Galectin-3 Binding Affinity of this compound Derivatives lu.se Binding affinity expressed as Dissociation Constant (Kd). Lower Kd values indicate higher affinity.

| Compound | Kd [µM] |

| (R)-2-Bromo-1-phenylethanol | 800 ± 560 |

| (S)-2-Bromo-1-phenylethanol | 1300 ± 910 |

| Racemic this compound (Reference) | 160 |

The data suggests that the (R)-enantiomer of this compound may bind more effectively than the (S)-enantiomer, although the authors note the difference may not be significant given the margin of error. lu.se The study highlights that the introduction of a bromine atom in this compound enhances its potential as a Galectin-3 inhibitor compared to the unsubstituted 1-phenylethanol. lu.se

Q & A

What are the standard laboratory methods for synthesizing 2-bromo-1-phenylethanol, and how do their reaction conditions compare?

- KHSO4-catalyzed solvent-free coupling : This green chemistry method uses potassium bisulfate (KHSO4) under neat conditions to synthesize derivatives like 1,1′-oxybis compounds. Advantages include chemoselectivity, no transition metals, and recyclable catalyst (85–90% yield) .

- Enantioselective reduction : Reduction of prochiral ketones with NaBH4/Me2SO4/(S)-Me-CBS achieves 98% yield and 95% enantiomeric excess (ee). Reaction conditions (−20°C to 0°C, 5–10 mol% catalyst) are critical for stereochemical control .

- Hydroxyl-protected alkylation : Protecting the hydroxyl group (e.g., allyl) improves alkylation efficiency with purines, yielding 75–80% of 7- or 9-substituted guanine adducts .

How can enantiomeric excess (ee) of this compound be determined and optimized in asymmetric syntheses?

- Analytical methods : Chiral HPLC (Daicel OD column, n-hexane/2-propanol = 98/2 eluent) is standard for ee determination. UV detection at 254 nm ensures accuracy .

- Optimization strategies :

- CBS reduction: Adjusting catalyst loading (≥5 mol%) and maintaining sub-zero temperatures enhances ee (up to 95%) .

- Hydrogenation: Chiral Ru complexes (e.g., Noyori catalysts) applied to intermediates can achieve >98% ee after hydrolysis .

What spectroscopic techniques are used to characterize this compound, and what key data should researchers expect?

- 1H NMR : Peaks at δ 4.93 ppm (CH), 3.53–3.61 ppm (CH2), and 7.18–7.30 ppm (aromatic protons) .

- IR spectroscopy : Bands at 3403 cm⁻¹ (O-H stretch), 1217 cm⁻¹ (C-Br), and 701 cm⁻¹ (aromatic C-H) confirm functional groups .

- Elemental analysis : Expected C (47.76%), H (4.47%); deviations indicate impurities .

How does this compound participate in synthesizing biologically relevant compounds?

- DNA adduct formation : Alkylation of 2-amino-6-chloropurine with hydroxyl-protected this compound yields 7-hydroxyethylguanine adducts, mimicking styrene oxide-DNA interactions .

- Derivatization : Reactivity of the bromo group enables cross-coupling reactions for pharmaceuticals or agrochemical intermediates .

What are the challenges in achieving high purity, and how can they be addressed?

- Purification techniques :

- Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

- Chiral HPLC resolves enantiomers for >95% ee .

- Stability issues : Store under inert atmosphere (N2/Ar) at −20°C to prevent hydrolysis or oxidation.

How do catalytic systems influence reaction outcomes in this compound syntheses?

- KHSO4 catalysis : Promotes acid-mediated etherification without solvents. Catalyst recyclability reduces costs but requires pre-drying for optimal activity .

- Transition-metal-free methods : Avoid contamination in pharmaceutical applications but may limit reaction scope compared to metal-catalyzed cross-couplings .

How should researchers resolve contradictions in reported reaction yields or ee values?

- Variable parameters : Substrate ratios (e.g., 1:1.2 for dibenzene synthesis) and catalyst activation (drying KHSO4 at 80°C) significantly impact yields .

- Validation protocols : Reproduce studies using identical HPLC columns and eluent ratios to ensure ee comparability .

What advanced applications exist for this compound in organic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.